3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine sulfonamide class, characterized by a fused tricyclic oxazepine core substituted with methyl groups at positions 8 and 10 and a sulfonamide-linked 3-chloro-4-methylbenzene moiety.
Properties
IUPAC Name |
3-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-13-4-8-21-19(10-13)25(3)22(26)17-11-15(6-9-20(17)29-21)24-30(27,28)16-7-5-14(2)18(23)12-16/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBISNPJAXDVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)Cl)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound belonging to the dibenzoxazepin class. Its unique chemical structure suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.91 g/mol. The compound features a chloro substituent and a sulfonamide group, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.91 g/mol |
| CAS Number | 921899-23-2 |
Synthesis
The synthesis of this compound involves multi-step chemical reactions. Key reagents include triethylamine and solvents like dimethylformamide (DMF). Characterization techniques such as NMR and HRMS are utilized to confirm the structure.
Antimicrobial Activity
Preliminary studies indicate that compounds within the dibenzoxazepin class exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens including Giardia duodenalis, with IC50 values indicating significant growth inhibition at low concentrations (e.g., 0.18 µM) .
The precise mechanism of action for this compound remains to be fully elucidated. However, similar compounds have been shown to interact with cellular pathways involved in cell division and apoptosis. Further in vitro and in vivo studies are necessary to clarify these mechanisms.
Case Studies and Research Findings
- Antiparasitic Activity : A study focusing on the dibenzoxazepin derivatives indicated that they could inhibit Giardia duodenalis effectively. The research highlighted structure-activity relationships (SARs) that could guide future modifications for enhanced efficacy .
- Cytotoxicity : In vitro assays have demonstrated varying levels of cytotoxicity against cancer cell lines. The sulfonamide moiety is hypothesized to play a critical role in these effects by interfering with metabolic pathways essential for tumor growth .
- Pharmacological Profile : The compound's pharmacological profile suggests potential applications in treating infections and possibly certain cancers. Ongoing research aims to explore these avenues further.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Dibenzo[b,f][1,4]thiazepine vs. Oxazepine Derivatives
- N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 40)
- Structure : Replaces the oxazepine oxygen with sulfur, forming a thiazepine core.
- Molecular Weight : 425.0 g/mol (vs. ~438.9 g/mol for the target compound, estimated from analogs).
- Key Data : LCMS retention time = 5.47 min; HRMS confirms molecular formula (C22H18ClN2O3S) .
- Implications : Sulfur’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to oxazepines.
- N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide
Sulfonamide Substituent Variations
Chloro vs. Bromo vs. Methyl Substitutions
- N-(4-Bromobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 41)
Diazepane-Linked Sulfonamides
- N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (Compound 10c) Structure: Incorporates a diazepane ring into the sulfonamide side chain. Molecular Weight: 379.90 g/mol. Key Data: IR spectra show characteristic sulfonamide peaks (1346 cm⁻¹ for S=O stretching) .
Oxazepine Ring Substitutions
- N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows protocols similar to those for thiazepine derivatives (e.g., DMF-mediated coupling and HPLC purification) .
- Bioactivity Predictions : Chlorine and methyl groups on the sulfonamide moiety may balance lipophilicity and target binding, as seen in D2 receptor antagonists .
- Structural Optimization : Replacing sulfur with oxygen in the core (oxazepine vs. thiazepine) could reduce toxicity while maintaining conformational flexibility .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
To maximize yield and purity, employ statistical Design of Experiments (DOE) methodologies such as factorial designs or response surface modeling. These approaches systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios) to identify optimal conditions while minimizing experimental runs . For purification, leverage membrane separation or chromatography (e.g., HPLC with high-resolution columns like Chromolith or Purospher®STAR) to isolate the target compound from byproducts . Post-synthesis, validate the product using IR spectroscopy (as in , which reports key peaks at 1346 cm⁻¹ for sulfonamide S=O stretches) and single-crystal X-ray diffraction for structural confirmation .
Advanced: How can computational quantum chemistry and AI-driven tools enhance reaction mechanism studies for derivatives of this compound?
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identify functional groups like sulfonamide (S=O stretches at ~1157–1346 cm⁻¹) and amide bonds (N–H stretches at ~3294–3398 cm⁻¹) .
- Single-Crystal X-Ray Diffraction : Resolve the 3D structure to confirm regiochemistry and stereochemistry, as demonstrated in for related dibenzodiazepine derivatives (R factor = 0.043) .
- Mass Spectrometry : Confirm molecular weight (e.g., 379.90 g/mol for analogous sulfonamides in ) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental data in reaction pathways?
Implement a feedback loop where experimental results refine computational models. For instance, ICReDD’s approach uses experimental data to recalibrate quantum chemical calculations, improving the accuracy of transition-state predictions . Statistical tools like multivariate regression () or Bayesian analysis can quantify uncertainty in computational models, while factorial designs ( ) isolate variables causing discrepancies (e.g., solvent effects or catalyst deactivation).
Basic: What strategies improve the solubility and stability of this compound during storage?
- Powder Technology : Use micronization (particle size reduction) to enhance solubility, as noted in ’s experimental production guidelines .
- Excipient Screening : Test stabilizers like cyclodextrins or surfactants to prevent aggregation.
- Storage Conditions : Store under inert atmospheres (N₂/Ar) at low temperatures (-20°C) to mitigate hydrolysis or oxidation of the sulfonamide and oxazepine moieties .
Advanced: How can AI-driven process simulation tools optimize scale-up synthesis?
Integrate COMSOL Multiphysics for reactor simulations (e.g., heat/mass transfer dynamics) with machine learning algorithms to predict scale-up challenges like mixing inefficiencies or exothermic runaway reactions . AI platforms can also automate experimental workflows (e.g., robotic liquid handlers) to iteratively adjust parameters (e.g., flow rates, temperature gradients) based on real-time spectroscopic data .
Basic: What are the key considerations for designing a catalytic system for this compound’s synthesis?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for cross-couplings) or organocatalysts (e.g., proline derivatives) for key bond-forming steps.
- Reactor Design : Use continuous-flow systems () to enhance heat dissipation and reduce side reactions in exothermic steps .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
Advanced: What advanced statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives?
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares regression to correlate structural descriptors (e.g., Hammett σ values, steric parameters) with biological activity .
- Machine Learning : Train models on datasets of analogous compounds (e.g., ’s benzamide derivatives) to predict bioactivity or physicochemical properties .
- High-Throughput Screening : Use factorial designs ( ) to efficiently explore substituent effects on potency or selectivity .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
- Standardized Protocols : Document all parameters (e.g., solvent grade, stirring rate) using templates from ’s chemical biology training programs .
- Quality Control : Validate intermediates via LC-MS (e.g., ’s impurity analysis guidelines) .
- Interlab Validation : Share samples with collaborators for cross-verification of spectral data (e.g., NMR, HRMS) .
Advanced: What methodologies enable the study of this compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Model binding to receptors (e.g., kinases or GPCRs) using force fields like AMBER or CHARMM.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) for derivatives, as seen in ’s medicinal chemistry applications .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to guide structure-based drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
